Phosphoaminophosphonic acid-adenylate ester Phosphoaminophosphonic acid-adenylate ester AMP-PNP is an adenosine 5'-phosphate.
5'-Adenylic acid, monoanhydride with imidodiphosphoric acid. An analog of ATP, in which the oxygen atom bridging the beta to the gamma phosphate is replaced by a nitrogen atom. It is a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase and also inhibits ATP-dependent reactions of oxidative phosphorylation.
Brand Name: Vulcanchem
CAS No.: 114661-04-0
VCID: VC20851302
InChI: InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1
SMILES: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N
Molecular Formula: C10H17N6O12P3
Molecular Weight: 506.20 g/mol

Phosphoaminophosphonic acid-adenylate ester

CAS No.: 114661-04-0

Cat. No.: VC20851302

Molecular Formula: C10H17N6O12P3

Molecular Weight: 506.20 g/mol

* For research use only. Not for human or veterinary use.

Phosphoaminophosphonic acid-adenylate ester - 114661-04-0

Specification

CAS No. 114661-04-0
Molecular Formula C10H17N6O12P3
Molecular Weight 506.20 g/mol
IUPAC Name [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid
Standard InChI InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1
Standard InChI Key PVKSNHVPLWYQGJ-KQYNXXCUSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N
SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N

Introduction

Chemical Structure and Properties

Phosphoaminophosphonic acid-adenylate ester is characterized by a distinctive structural modification of the ATP molecule, specifically the replacement of the oxygen atom bridging the beta and gamma phosphates with a nitrogen atom . This substitution renders the compound resistant to hydrolysis, making it an effective competitive inhibitor of ATP-dependent reactions.

Basic Structural Information

The compound exhibits the following fundamental chemical properties:

PropertyValue
Molecular FormulaC₁₀H₁₇N₆O₁₂P₃
Molecular Weight506.20 g/mol
CAS Number114661-04-0
IUPAC Name({({[(2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxyphosphoryl}amino)phosphonic acid

Table 1: Basic chemical properties of Phosphoaminophosphonic acid-adenylate ester

Structural Features

The structure of Phosphoaminophosphonic acid-adenylate ester can be broken down into several key components:

  • An adenine base (6-aminopurine) at one end of the molecule

  • A ribose sugar (3,4-dihydroxyoxolan) connected to the adenine

  • A chain of three phosphate groups

  • A nitrogen atom replacing the oxygen between the beta and gamma phosphates

This specific modification creates a non-hydrolyzable analog of ATP that maintains the ability to bind to ATP-binding sites in proteins but cannot be cleaved to release energy .

Synthesis Methods

The synthesis of Phosphoaminophosphonic acid-adenylate ester involves precise chemical reactions under controlled conditions to ensure the formation of the correct molecular structure.

Laboratory Synthesis

The primary synthesis method involves the reaction of 5'-adenylic acid with imidodiphosphoric acid under carefully controlled conditions. This reaction specifically targets the formation of an ester bond while ensuring the correct substitution of the oxygen atom with nitrogen at the critical position between the beta and gamma phosphates.

Industrial Production

For larger-scale production, automated reactors are often employed to maintain consistency and purity of the final product. The industrial methods prioritize:

  • Precise control of reaction conditions

  • Purification processes to remove unwanted byproducts

  • Quality control measures to ensure structural integrity

Biological Activity

Phosphoaminophosphonic acid-adenylate ester exhibits significant biological activity primarily through its interaction with ATP-binding proteins and enzymes.

Inhibition Mechanism

The compound functions as a potent competitive inhibitor of mitochondrial ATPase by binding to the active site of the enzyme. This binding prevents ATP hydrolysis, which is crucial for energy production in the cell . The nitrogen substitution between the phosphate groups is key to this inhibitory activity, as it prevents the normal hydrolysis that would occur with natural ATP.

Effects on Cellular Processes

The inhibition of ATPase and other ATP-dependent reactions has several consequential effects on cellular metabolism:

  • Disruption of oxidative phosphorylation

  • Alteration of cellular energy metabolism

  • Interference with ATP-dependent signaling pathways

These effects make Phosphoaminophosphonic acid-adenylate ester a valuable tool for studying the role of ATP in various biological processes.

Structural Binding and Interactions

The way Phosphoaminophosphonic acid-adenylate ester interacts with proteins has been elucidated through various structural studies.

Protein Binding Characteristics

When Phosphoaminophosphonic acid-adenylate ester binds to proteins, it typically interacts with specific amino acid residues in ATP-binding pockets. Crystallographic studies have revealed the nature of these interactions:

  • The adenine moiety often forms pi-pi stacking interactions with aromatic amino acids (such as tyrosine)

  • The ribose moiety forms hydrogen bonds with specific amino acid residues

  • The phosphate groups interact with positively charged amino acids and often coordinate with magnesium ions

Magnesium Coordination

An important aspect of Phosphoaminophosphonic acid-adenylate ester binding is its coordination with magnesium ions (Mg²⁺). This coordination typically exhibits:

  • Tetragonally distorted octahedral coordination

  • Involvement of water molecules in the coordination sphere

  • Interactions with the α and β phosphate groups

The presence of magnesium is often essential for proper binding and inhibitory function, as it helps shield the negative charges of the phosphate groups, facilitating nucleophilic interactions when the compound is bound to enzymes .

Research Applications

Phosphoaminophosphonic acid-adenylate ester has found extensive applications in biochemical and cellular research due to its unique properties.

Enzyme Mechanism Studies

The compound is widely used in studying the mechanisms of ATP-dependent enzymes:

  • As a non-hydrolyzable substrate analog to trap enzymes in specific conformational states

  • For co-crystallization with proteins to determine the structural basis of ATP binding

  • In kinetic studies to understand the rate-limiting steps in enzyme catalysis

Mitochondrial Function Research

Due to its inhibitory effects on mitochondrial ATPase, the compound is particularly valuable for research on:

  • Oxidative phosphorylation mechanisms

  • Mitochondrial energy production

  • Mitochondrial dysfunction in various pathological conditions

Current Research Findings

Recent studies have expanded our understanding of Phosphoaminophosphonic acid-adenylate ester's applications and mechanisms of action.

Structural Studies

The compound has been instrumental in determining the structure and function of various ATP-binding proteins:

  • Crystal structures of γ-glutamylmethylamide synthetase complexed with Phosphoaminophosphonic acid-adenylate ester have revealed details about substrate binding and catalytic mechanisms

  • Studies with phosphoglycerate kinase have shown how the compound can stabilize specific conformational states, providing insights into the enzyme's catalytic cycle

Enzyme Conformational Changes

Research has shown that Phosphoaminophosphonic acid-adenylate ester can induce conformational changes in enzymes similar to the natural substrate ATP, but without subsequent hydrolysis:

  • In phosphoglycerate kinase, binding of the compound induces a hinge-bending motion similar to ATP binding

  • This conformational change brings the enzyme's domains into proximity, mimicking the pre-catalytic state

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